1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea
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Overview
Description
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone core substituted with a dimethoxyphenyl group and a urea moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Mechanism of Action
Target of action
The compound “3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea” is a complex organic molecule that contains an indole moiety . Indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
This can lead to changes in cellular signaling and function .
Biochemical pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Based on the biological activities of indole derivatives, it could potentially have a range of effects, such as modulating enzyme activity, altering cellular signaling, or affecting cell growth and survival .
Preparation Methods
The synthesis of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.
Substitution with Dimethoxyphenyl Group: The pyrrolidinone core is then subjected to electrophilic aromatic substitution to introduce the 3,4-dimethoxyphenyl group.
Urea Formation: The final step involves the reaction of the substituted pyrrolidinone with isocyanates or other urea-forming reagents to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the aromatic ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential pharmacological applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but differs in its core structure and functional groups.
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea: Similar in having a pyrrolidinone core and urea moiety but with different substituents.
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea: Another structurally related compound with a pyridine ring instead of the methoxyethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-25-9-7-21(8-10-26-2)19(24)20-14-11-18(23)22(13-14)15-5-6-16(27-3)17(12-15)28-4/h5-6,12,14H,7-11,13H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZFVOGYWLHNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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